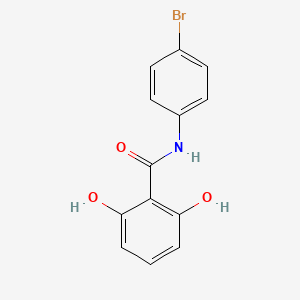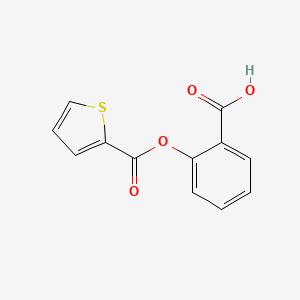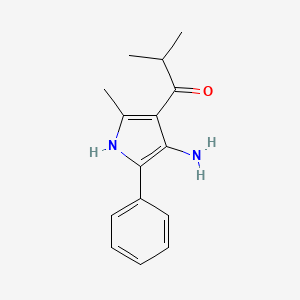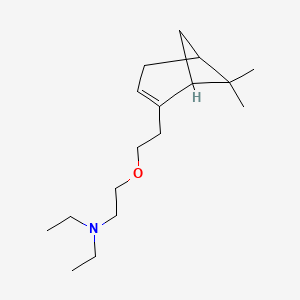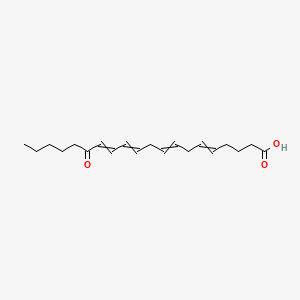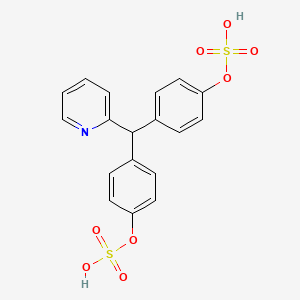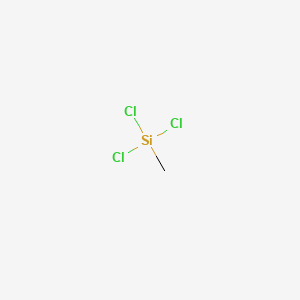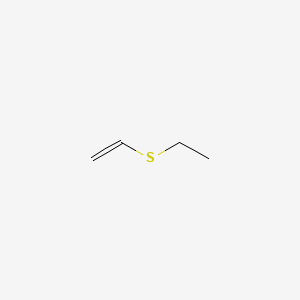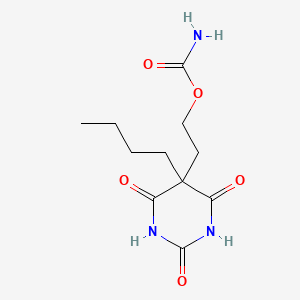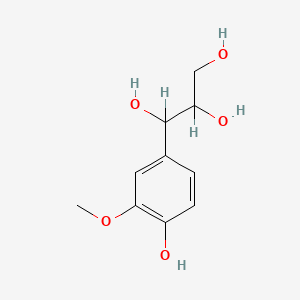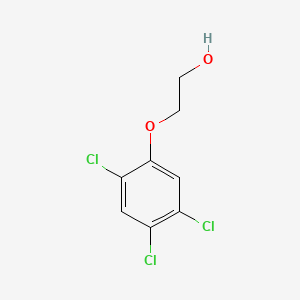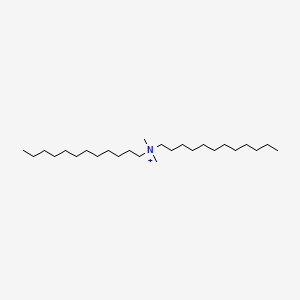![molecular formula C9H7N3O4S B1216896 N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide CAS No. 531-82-8](/img/structure/B1216896.png)
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of NFTA and its structurally related compounds has been a subject of interest due to their significant biological activities. These compounds are typically synthesized through the reaction of 5-nitro-2-furaldehyde with appropriate thiazolyl derivatives, followed by acetylation processes. The detailed synthetic pathways can vary depending on the desired structural analogs of NFTA.
Molecular Structure Analysis
The molecular structure of NFTA comprises a nitrofuran ring fused with a thiazole ring, which is substituted with an acetamide group. This structure is crucial for the compound's biological activity, as variations in this structure have been shown to affect its carcinogenic potential. The nitro group in the nitrofuran ring is essential for the electrophilic properties of NFTA, influencing its interaction with biological macromolecules.
Chemical Reactions and Properties
NFTA undergoes various chemical reactions, including reduction and nitroreduction, which are significant for its activation and subsequent carcinogenic effects. The compound's reductive metabolism involves enzymatic processes that convert it into reactive intermediates, capable of binding to DNA and other cellular components, leading to carcinogenesis. The specific metabolic pathways and the enzymes involved have been elucidated through studies on its metabolism in liver tissues.
Physical Properties Analysis
The physical properties of NFTA, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties determine the compound's behavior in different environments, affecting its bioavailability and reactivity. Understanding these properties is essential for assessing the compound's potential risks and for developing methods to mitigate its harmful effects.
Chemical Properties Analysis
NFTA's chemical properties, including its reactivity and stability under various conditions, play a critical role in its biological effects. The presence of the nitro group makes NFTA susceptible to reduction, a key step in its activation process. The compound's chemical stability and reactivity with biomolecules are central to its carcinogenic mechanism.
- (Cohen et al., 1973) - Comparative carcinogenicity in Swiss mice of NFTA and structurally related compounds.
- (Zenser et al., 1984) - Metabolic activation of NFTA by prostaglandin H synthase.
- (Mattammal et al., 1985) - NFTA metabolism examined in vitro using rat liver and renal cortex microsomes.
- (Wang et al., 1975) - Metabolism and disposition of NFTA in the rat.
- (Swaminathan et al., 1986) - Identification of reductive metabolites of NFTA.
Applications De Recherche Scientifique
Carcinogenicity and Toxicology Research
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA) has been extensively studied for its carcinogenic properties. Cohen et al. (1973) reported that NFTA induced lymphocytic leukemia and forestomach tumors in female Swiss mice (Cohen, Lower, Ertürk, & Bryan, 1973). Further studies by Headley et al. (1981) showed that NFTA-fed mice exhibited dose-dependent immunosuppression, potentially contributing to leukemia development (Headley, Klopp, Michie, Ertürk, & Bryan, 1981). Cohen et al. (1975) also investigated the carcinogenicity of various 5-nitrofurans, including NFTA, in Sprague-Dawley female rats, revealing the induction of multiple tissue tumors (Cohen, Ertürk, von Esch, Corvetti, & Bryan, 1975).
Genetic and Molecular Studies
Research by Shirai & Wang (1980) demonstrated that NFTA enhances sister-chromatid exchange in Chinese hamster ovary cells and mutagenic activity in Salmonella typhimurium strain TA100, suggesting its genotoxic potential (Shirai & Wang, 1980).
Metabolic Activation and Mechanisms
Zenser et al. (1984) explored the metabolic activation of NFTA by prostaglandin H synthase, indicating a crucial step in NFTA-induced carcinogenesis through endogenous activation (Zenser, Palmier, Mattammal, & Davis, 1984). Additionally, Mattammal et al. (1985) investigated NFTA metabolism in vitro, providing insights into its nitroreduction and covalent binding to macromolecules (Mattammal, Zenser, Palmier, & Davis, 1985).
Immunological Impact
Studies have also focused on the immunological effects of NFTA. Cohen et al. (1973) found that thymectomy in mice affected the oncogenicity of NFTA, suggesting an interaction with the immune system (Cohen, Headley, & Bryan, 1973). Headley et al. (1977) demonstrated the suppression of antibody-mediated and cell-mediated murine immunity by NFTA, highlighting its impact on the immune response (Headley, Cohen, & Bryan, 1977).
Metabolism and Disposition
The metabolism and disposition of NFTA in rats were explored by Wang, Chiu, & Bryan (1975), revealing rapid absorption and deposition in various body tissues, further elucidating its pharmacokinetic properties (Wang, Chiu, & Bryan, 1975).
Safety And Hazards
Propriétés
IUPAC Name |
N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4S/c1-5(13)10-9-11-6(4-17-9)7-2-3-8(16-7)12(14)15/h2-4H,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRMPDLIHUXUIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020952 | |
| Record name | N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furothiazole | |
CAS RN |
531-82-8 | |
| Record name | N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FURATHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q42HOE346S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



